
2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano groups at positions 3 and 5, a chlorine atom at position 2, a dimethylamino group at position 6, and an ethyl group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Addition: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic solution.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced derivatives with functional groups like amines.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or cyano groups.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the cyano groups can influence its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-ethoxy-4-phenyl-
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-methoxy-4-phenyl-
Uniqueness
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group at position 4 also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11ClN4 |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-chloro-6-(dimethylamino)-4-ethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H11ClN4/c1-4-7-8(5-13)10(12)15-11(16(2)3)9(7)6-14/h4H2,1-3H3 |
InChI-Schlüssel |
OAUICDABXUAONA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=C1C#N)Cl)N(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


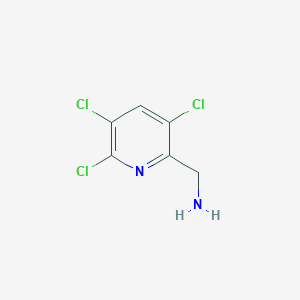
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)

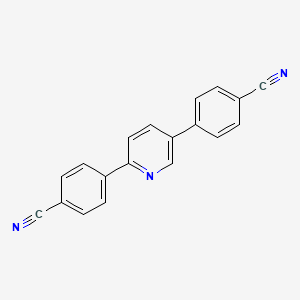

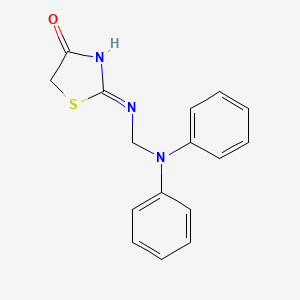
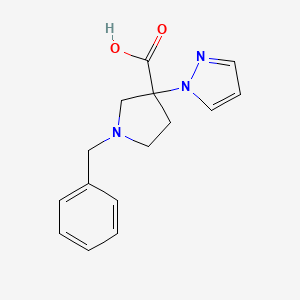
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
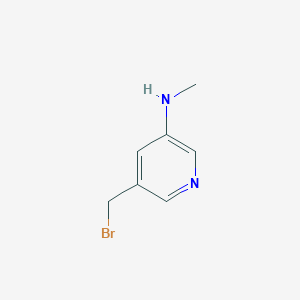
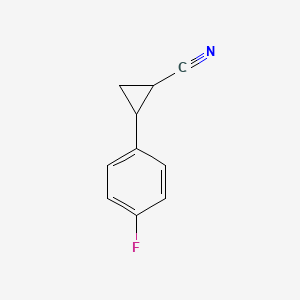
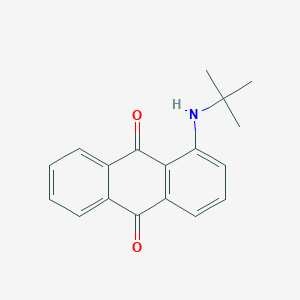
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)

